molecular formula C15H21NO2 B1671870 Indenolol CAS No. 60607-68-3

Indenolol

Cat. No.: B1671870
CAS No.: 60607-68-3
M. Wt: 247.33 g/mol
InChI Key: MPGBPFMOOXKQRX-UHFFFAOYSA-N
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Description

Indenolol is a beta-adrenergic blocker primarily investigated for its potential in treating hypertension (high blood pressure). It is a derivative of phenolic indenol and was studied extensively in the 1980s.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indenolol can be synthesized through a multi-step process involving the reaction of 1-indanone with isopropylamine and subsequent etherification with 4-hydroxyindene. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles under controlled temperature and pressure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Indenolol has been explored for various scientific research applications:

    Chemistry: Used as a model compound to study beta-adrenergic blockers and their interactions.

    Biology: Investigated for its effects on beta-adrenergic receptors in biological systems.

    Medicine: Studied for its potential in treating hypertension and other cardiovascular conditions.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Indenolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure .

Comparison with Similar Compounds

    Metoprolol: Another beta-adrenergic blocker used to treat hypertension.

    Atenolol: A selective beta-adrenergic blocker with similar applications.

    Propranolol: A non-selective beta-adrenergic blocker used for various cardiovascular conditions.

Uniqueness: Indenolol’s uniqueness lies in its specific chemical structure, which includes an indene moiety. This structure may confer distinct pharmacological properties compared to other beta-adrenergic blockers .

Properties

IUPAC Name

1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGBPFMOOXKQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30190-87-5 (hydrochloride), 81789-85-7 (hydrochloride)
Record name Indenolol [INN:BAN]
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DSSTOX Substance ID

DTXSID70866817
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106656-86-4, 60607-68-3
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106656-86-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indenolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-3-isopropylaminopropoxy)indene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08952
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Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
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Record name Indenolol
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Record name 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE
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Melting Point

147-148
Details U.S. Patent 4,045,482.
Record name Indenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08952
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

To a solution of 0.44 g. of 4-hydroxyindene in 4 ml. of an aqueous 10% potassium hydroxide solution there was added 0.65 g. of 1-chloro-2-hydroxy-3-isopropylaminopropane. After stirring the resulting mixture at room temperature for 15 hours, the reaction mixture was extracted with ether, the ether extract was dried with anhydrous sodium carbonate and the ether was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography using acetone as eluent, and 0.23 g. of white crystals of 4-(3-isopropylamino-2-hydroxypropoxy)indene was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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